molecular formula C11H9ClN2O B1297007 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one CAS No. 33389-38-7

5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one

Cat. No.: B1297007
CAS No.: 33389-38-7
M. Wt: 220.65 g/mol
InChI Key: JLEPXRQIVMKNTH-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Substitution and Reaction Studies

  • Chemical Reactions and Substitution Processes : The compound 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one has been studied for its behavior in chemical reactions, particularly nucleophilic substitution. For instance, it reacts with iodide ion, undergoing a transformation where the chloro group is replaced by an iodo group. This substitution process has been explored to understand its reaction mechanisms and the formation of new products (Károlyházy et al., 2010).

Synthesis and Chemical Properties

  • Insecticidal Activity Research : Research has been conducted on synthesizing derivatives of this compound for insecticidal applications. Studies found that certain derivatives displayed effective insecticidal activities, particularly against Plutella xylostella, a common agricultural pest. This research contributes to the development of new insecticides with specific chemical properties (Wu et al., 2012).
  • Phytotoxic Activity for Plant Pigment Formation : Another application is in the field of agriculture, where this compound analogs have been tested for their phytotoxic activity. These studies are vital in understanding how different chemicals can affect plant pigment formation, which is crucial for agricultural practices and the study of plant biology (Sandmann & Böger, 1982).

Advanced Chemical Synthesis and Applications

  • Synthesis of Diazino-fused Tricyclic Systems : There's significant research in synthesizing diazino-fused tricyclic systems using this compound. These systems have potential applications in pharmaceuticals and materials science, indicating the versatility of this compound in synthetic chemistry (Tapolcsányi et al., 2002).

Corrosion Inhibition

  • Steel Corrosion Inhibition : The compound and its derivatives have been studied for their potential as corrosion inhibitors, particularly in steel. This research is crucial for industries where corrosion of materials is a significant challenge, and effective inhibitors can save costs and improve safety (Zarrouk et al., 2012).

Properties

IUPAC Name

5-chloro-2-methyl-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-10(15)7-9(12)11(13-14)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEPXRQIVMKNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343650
Record name SBB055931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33389-38-7
Record name SBB055931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research regarding 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one?

A1: The research focuses on using this compound as a starting material to synthesize new pyridazine derivatives containing mercapto groups. The researchers explore the regioselective introduction of these groups via nucleophilic substitution reactions with different sulfur nucleophiles [].

Q2: What is the significance of introducing mercapto groups into the pyridazine ring?

A2: Introducing mercapto groups can significantly alter the reactivity and physicochemical properties of the pyridazine scaffold. This modification can potentially lead to compounds with different biological activities and pharmacological profiles compared to the parent compound [].

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